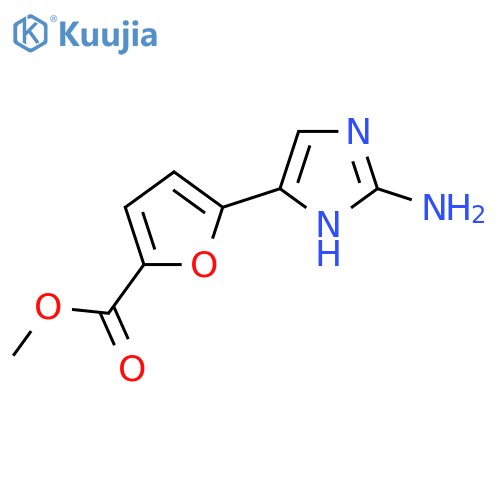Cas no 2228708-93-6 (methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate)

2228708-93-6 structure
商品名:methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate
- 2228708-93-6
- EN300-1744182
-
- インチ: 1S/C9H9N3O3/c1-14-8(13)7-3-2-6(15-7)5-4-11-9(10)12-5/h2-4H,1H3,(H3,10,11,12)
- InChIKey: YVFDDJDVVFYVIG-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OC)=CC=C1C1=CN=C(N)N1
計算された属性
- せいみつぶんしりょう: 207.06439116g/mol
- どういたいしつりょう: 207.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744182-5.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 5g |
$4722.0 | 2023-06-03 | ||
| Enamine | EN300-1744182-10.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 10g |
$7004.0 | 2023-06-03 | ||
| Enamine | EN300-1744182-0.1g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 0.1g |
$1433.0 | 2023-09-20 | ||
| Enamine | EN300-1744182-0.5g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 0.5g |
$1563.0 | 2023-09-20 | ||
| Enamine | EN300-1744182-5g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 5g |
$4722.0 | 2023-09-20 | ||
| Enamine | EN300-1744182-1.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 1g |
$1629.0 | 2023-06-03 | ||
| Enamine | EN300-1744182-2.5g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 2.5g |
$3191.0 | 2023-09-20 | ||
| Enamine | EN300-1744182-0.25g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 0.25g |
$1498.0 | 2023-09-20 | ||
| Enamine | EN300-1744182-1g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 1g |
$1629.0 | 2023-09-20 | ||
| Enamine | EN300-1744182-10g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 10g |
$7004.0 | 2023-09-20 |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
2228708-93-6 (methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 152840-81-8(Valine-1-13C (9CI))
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
